molecular formula C13H14Cl2N2O3S B2483062 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide CAS No. 2223090-33-1

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide

Cat. No.: B2483062
CAS No.: 2223090-33-1
M. Wt: 349.23
InChI Key: UMAWBDYEBJFQDO-MRVPVSSYSA-N
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Description

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its quinoline core, which is substituted with dichloro, hydroxypropan-2-yl, and sulfonamide groups, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common route includes the chlorination of quinoline derivatives followed by sulfonation and subsequent substitution reactions to introduce the hydroxypropan-2-yl and N-methyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental considerations. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The sulfonamide group can be reduced to amines under specific conditions.

    Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium thiolate. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinoline ketones, while substitution of the dichloro groups can produce a variety of quinoline derivatives with different functional groups.

Scientific Research Applications

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide involves its interaction with specific molecular targets and pathways. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The sulfonamide group may inhibit enzymes involved in folate metabolism, leading to antiproliferative effects. Additionally, the hydroxypropan-2-yl group can enhance the compound’s solubility and bioavailability, improving its efficacy in biological systems.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloroquinoline: Shares the quinoline core and dichloro substitution but lacks the hydroxypropan-2-yl and sulfonamide groups.

    N-Methylquinoline-3-sulfonamide: Contains the sulfonamide and N-methyl groups but does not have the dichloro and hydroxypropan-2-yl substitutions.

    2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]quinoline: Similar structure but without the N-methyl group.

Uniqueness

2,4-Dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichloro and sulfonamide groups enhances its reactivity and potential for diverse applications, while the hydroxypropan-2-yl and N-methyl groups improve its solubility and bioavailability.

Properties

IUPAC Name

2,4-dichloro-N-[(2R)-1-hydroxypropan-2-yl]-N-methylquinoline-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N2O3S/c1-8(7-18)17(2)21(19,20)12-11(14)9-5-3-4-6-10(9)16-13(12)15/h3-6,8,18H,7H2,1-2H3/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMAWBDYEBJFQDO-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)N(C)S(=O)(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CO)N(C)S(=O)(=O)C1=C(C2=CC=CC=C2N=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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